18-Ethylenedithioprogesterone
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Overview
Description
18-Ethylenedithioprogesterone is a synthetic steroid that has been extensively studied for its potential use as a contraceptive and as a treatment for a variety of medical conditions. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 18-Ethylenedithioprogesterone involves the inhibition of ovulation and the thickening of cervical mucus, which prevents sperm from reaching the egg. Additionally, this compound has been shown to have anti-proliferative effects on cancer cells, which may be due to its ability to bind to the progesterone receptor.
Biochemical And Physiological Effects
Studies have shown that 18-Ethylenedithioprogesterone has a range of biochemical and physiological effects, including the inhibition of ovulation, the thickening of cervical mucus, and the inhibition of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to modulate the immune response.
Advantages And Limitations For Lab Experiments
One advantage of using 18-Ethylenedithioprogesterone in lab experiments is its unique mechanism of action. This compound has been shown to have a different mode of action than other progesterone analogs, which makes it a promising candidate for further research. However, one limitation of using this compound is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 18-Ethylenedithioprogesterone. One area of interest is the development of more effective and targeted cancer treatments using this compound. Additionally, further research is needed to determine the long-term safety and efficacy of using 18-Ethylenedithioprogesterone as a contraceptive. Finally, there is potential for the development of new drugs based on the structure of 18-Ethylenedithioprogesterone that could have even greater therapeutic benefits.
Synthesis Methods
The synthesis of 18-Ethylenedithioprogesterone involves the reaction of progesterone with ethylene sulfide and sodium hydride. This reaction produces a mixture of diastereomers, which can be separated using chromatography. The resulting compound has been shown to have high purity and good stability.
Scientific Research Applications
18-Ethylenedithioprogesterone has been studied for its potential use as a contraceptive, as well as for its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and asthma.
properties
CAS RN |
134028-69-6 |
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Product Name |
18-Ethylenedithioprogesterone |
Molecular Formula |
C23H32O2S2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(2S,5S,6S,14R)-2-acetyl-14-methyl-12,19-bis(sulfanyl)pentacyclo[10.5.3.01,5.06,15.09,14]icos-9-en-11-one |
InChI |
InChI=1S/C23H32O2S2/c1-13(24)17-5-6-19-16-4-3-14-9-20(25)23(27)11-15(26)10-22(17,19)8-7-18(16)21(14,2)12-23/h9,15-19,26-27H,3-8,10-12H2,1-2H3/t15?,16-,17-,18?,19+,21+,22?,23?/m1/s1 |
InChI Key |
HTQHIYJCJXOMJJ-NXJLHDKWSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2C13CCC4[C@H]2CCC5=CC(=O)C(CC(C3)S)(C[C@]45C)S |
SMILES |
CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |
Canonical SMILES |
CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |
synonyms |
18-ethylene dithioprogesterone 18-ethylenedithioprogesterone |
Origin of Product |
United States |
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